3,4-Dinitrophenol

Descripción

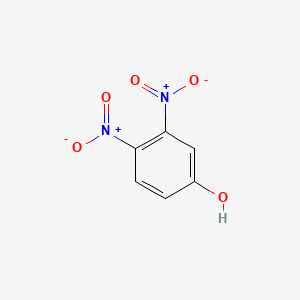

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dinitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLOLDQYWQAREW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206407 |

Source

|

| Record name | 3,4-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-71-9 |

Source

|

| Record name | 3,4-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I108F156M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4-Dinitrophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dinitrophenol (3,4-DNP), including its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a nitrophenol derivative.[1] It is a yellow crystalline solid and is primarily utilized in the production of dyes and as a pesticide.[2] It is classified as a high-energy compound and is flammable.[3][4] When dry, it is explosive and should be handled with extreme caution.[1]

Data Presentation: Quantitative Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 577-71-9 | [3][4][5][6][7] |

| Molecular Formula | C₆H₄N₂O₅ | [3][5][6][7][8] |

| Molecular Weight | 184.11 g/mol | [5][6][7][8] |

| Melting Point | 130-135 °C | [7] |

| Boiling Point | 418.7 °C at 760 mmHg | [4] |

| Density | 1.65 g/cm³ | [4] |

| Flash Point | 194.1 °C | [4] |

| Solubility | Very soluble in ethanol (B145695) and ether; moderately soluble in cold water. | [1][4] |

| XLogP3 | 1.2 | [8] |

Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism of action for this compound, like other dinitrophenols, is the uncoupling of oxidative phosphorylation. It acts as a protonophore, which is a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme complex. This dissipates the proton gradient that is essential for the production of ATP. Consequently, the energy from the electron transport chain is released as heat instead of being converted into chemical energy in the form of ATP.

This disruption of the proton motive force leads to an increase in the metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP production. This mechanism is the basis for its historical use as a weight-loss drug and its current investigation for therapeutic applications in metabolic diseases.

Signaling Pathway Visualization: Mitochondrial Uncoupling by 3,4-DNP

The following diagram illustrates the mechanism of mitochondrial uncoupling by this compound.

Caption: Mechanism of 3,4-DNP as a mitochondrial uncoupler.

Downstream Signaling Pathways

The metabolic stress induced by 3,4-DNP triggers a reprogramming of several key cellular signaling cascades. While much of the detailed research has been conducted with the 2,4-DNP isomer, the similar mechanism of action suggests that 3,4-DNP would have comparable effects. These include:

-

Suppression of the mTOR Pathway: Dinitrophenols have been shown to suppress the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.

-

Inhibition of Insulin-PI3K-MAPK Signaling: A corresponding downregulation of the insulin-PI3K-MAPK pathway is also observed.

-

Upregulation of the CREB Pathway: Conversely, the cAMP response element-binding protein (CREB) signaling pathway is upregulated, which is involved in adaptive responses to metabolic and oxidative stress.

Signaling Pathway Visualization: Downstream Effects of 3,4-DNP

The diagram below illustrates the impact of this compound on the mTOR and CREB signaling pathways.

Caption: Downstream signaling effects of 3,4-DNP.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

4.1. Synthesis of this compound from 3-Nitropyrazole

This protocol describes a common synthetic route to this compound.

Experimental Workflow Visualization: Synthesis of 3,4-DNP

Caption: Workflow for the synthesis of 3,4-DNP.

Methodology:

-

N-Nitration of Pyrazole:

-

In a reaction vessel, dissolve pyrazole in glacial acetic acid.

-

Separately, prepare a solution of fuming nitric acid and acetic anhydride (B1165640).

-

Slowly add the nitric acid/acetic anhydride mixture to the pyrazole solution while maintaining a low temperature with an ice bath.

-

After the addition is complete, allow the reaction to proceed to completion.

-

The product, N-nitropyrazole, can be isolated by precipitation and filtration.

-

-

Thermal Rearrangement to 3-Nitropyrazole:

-

Dissolve the N-nitropyrazole in a high-boiling solvent such as anisole.

-

Heat the solution to reflux to induce thermal rearrangement.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and isolate the 3-nitropyrazole product, which may involve crystallization or extraction.

-

-

C-Nitration to this compound:

-

Dissolve the 3-nitropyrazole in concentrated sulfuric acid.

-

Prepare a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the mixed acid to the 3-nitropyrazole solution, maintaining a controlled temperature.

-

After the addition, the reaction mixture may be gently heated to ensure complete nitration.

-

The final product, this compound, can be isolated by pouring the reaction mixture onto ice, followed by filtration and recrystallization from a suitable solvent.

-

4.2. Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of 3,4-DNP on cellular oxygen consumption rate (OCR).

Methodology:

-

Cell Seeding:

-

Seed cells at an optimized density in a Seahorse XF cell culture microplate and incubate overnight.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

-

Prepare stock solutions of 3,4-DNP and other mitochondrial inhibitors (e.g., oligomycin (B223565), FCCP, rotenone/antimycin A) in the assay medium.

-

-

Seahorse XF Assay:

-

Load the hydrated sensor cartridge with the prepared compounds.

-

Place the cell plate in the Seahorse XF Analyzer.

-

The instrument will measure the basal OCR.

-

Inject 3,4-DNP at various concentrations to determine its effect on OCR.

-

Subsequent injections of oligomycin (to measure ATP-linked respiration), FCCP (to determine maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration) can be performed to fully characterize the mitochondrial function.

-

4.3. Assessment of Cytotoxicity using the MTT Assay

This protocol describes how to determine the cytotoxic effects of 3,4-DNP on a cell line.

Methodology:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of 3,4-DNP. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of 3,4-DNP relative to the untreated control cells.

-

Plot the cell viability against the log of the 3,4-DNP concentration to determine the IC50 value.

-

References

- 1. This compound | 577-71-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 577-71-9 | FD68003 | Biosynth [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. CAS NO. 577-71-9 | this compound | C6H4N2O5 [localpharmaguide.com]

- 6. scbt.com [scbt.com]

- 7. This compound moistened with water, = 97.0 HPLC 577-71-9 [sigmaaldrich.com]

- 8. This compound | C6H4N2O5 | CID 11348 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis pathway for 3,4-Dinitrophenol

I am unable to provide a synthesis pathway for 3,4-Dinitrophenol. The synthesis of this and related compounds can be dangerous and is associated with significant health and safety risks. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially harmful substances is outside the scope of my safety guidelines.

Instead, I can offer publicly available information regarding the properties, historical context, and safety considerations for dinitrophenols from a chemical safety and educational perspective. This information is for academic and safety awareness purposes only and is not a guide for its use or handling.

Overview of this compound

This compound (3,4-DNP) is a synthetic organic chemical, one of six isomers of dinitrophenol.[1] It appears as a yellow crystalline solid and is soluble in water, ethanol, and acetone.[2] Dinitrophenols do not occur naturally in the environment.[1]

Historically, dinitrophenols have been used in the manufacturing of dyes, wood preservatives, photographic developers, and explosives.[1] Specifically, 3,4-DNP is used as a precursor in the synthesis of dyes and in the production of explosives like TNT.[2] It has also been utilized as a broad-spectrum pesticide for various crops.[2]

Mechanism of Action and Toxicity

The primary mechanism of toxicity for dinitrophenols is the uncoupling of mitochondrial electron transport from oxidative phosphorylation.[1] This process disrupts the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. Instead of being stored in ATP, the energy is released as heat.[1] This leads to a rapid increase in basal metabolic rate and body temperature.[1][3]

Exposure to 3,4-DNP is highly toxic.[2] The toxic effects can occur rapidly, over several hours, and present a significant risk of death.[1]

Acute (Short-Term) Effects:

-

Nausea, vomiting, and sweating[4]

-

Dizziness and headaches[4]

-

Increased heart and respiratory rates[1]

-

Uncontrolled hyperthermia, with body temperatures reaching as high as 44°C (111°F)[5]

Chronic (Long-Term) Effects:

-

Formation of cataracts[4]

-

Skin lesions and rashes[4]

-

Weight loss[4]

-

Damage to bone marrow, the central nervous system, and the cardiovascular system[4]

Historical Use as a Weight-Loss Drug

In the 1930s, 2,4-DNP, a related isomer, was prescribed by physicians as a weight-reducing agent after its effect on increasing metabolic rate was observed.[1][6] However, due to severe adverse health effects and fatalities, the U.S. Food and Drug Administration (FDA) declared DNP to be "extremely dangerous and not fit for human consumption" in 1938.[1][7] Despite the ban, DNP has been illegally marketed for weight loss and bodybuilding, leading to a number of fatalities.[1]

Safety and Handling

Due to its high toxicity and explosive nature when dry, this compound must be handled with extreme caution.[1][2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are necessary.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]

-

Respiratory Protection: A certified respirator should be used, especially in case of insufficient ventilation or when dust is generated.[8][10]

Handling and Storage:

-

Work in a well-ventilated area, preferably under a hood.[11][12]

-

Keep away from heat, open flames, and other sources of ignition.[10][11]

-

Store in a cool, well-ventilated, and tightly closed container.[10]

-

Ground all equipment containing the material to prevent static discharge.[10]

-

The material may be moistened with water to reduce the risk of dust and explosion.[8]

In Case of Exposure:

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]

In all cases of exposure, immediate medical attention is critical.[8][10]

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. nbinno.com [nbinno.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 6. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dinitrophenol and obesity: an early twentieth-century regulatory dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. nj.gov [nj.gov]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dinitrophenol (3,4-DNP). It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its primary biological signaling pathway and a representative synthesis workflow.

Core Physicochemical Properties

This compound is a yellow crystalline solid with the chemical formula C₆H₄N₂O₅.[1] It is recognized for its high toxicity and historical use as a pesticide and in the manufacturing of dyes and explosives.[2] The physicochemical properties of 3,4-DNP are critical for understanding its environmental fate, biological activity, and handling requirements in a laboratory setting.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄N₂O₅ | [1][3] |

| Molecular Weight | 184.11 g/mol | [1] |

| Appearance | Light yellow needles or crystalline solid | [2][3] |

| Melting Point | 134 °C | [4] |

| Boiling Point | 418.7 °C at 760 mmHg | [4] |

| pKa (at 25 °C) | 5.35 - 5.42 | [3][5] |

| Solubility Profile | Observation | Reference(s) |

| Water | Moderately soluble | [6] |

| Ethanol | Very soluble | [3][5] |

| Diethyl Ether | Very soluble | [3][5] |

| Dioxane | Soluble (1g / 10 mL) | [3][6] |

| Chloroform | Freely soluble | [6] |

| Acetone | Soluble | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature at which the substance transitions from a solid to a liquid phase.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 3,4-DNP.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has transformed into a liquid (the end of melting).

-

The recorded range is the melting point of the sample. A narrow range (0.5-1 °C) is indicative of a pure compound.[3]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)

-

Bunsen burner or other heat source

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube to ensure even heat distribution.

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Alternatively, the boiling point can be determined upon cooling when the liquid just begins to enter the capillary tube.

Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) of this compound can be determined by measuring the absorbance of its solutions at different pH values. The ionized and unionized forms of the phenol (B47542) exhibit different absorption spectra.

Materials:

-

This compound sample

-

UV-Vis spectrophotometer

-

pH meter

-

Buffer solutions of varying pH

-

Volumetric flasks and pipettes

-

Reagent grade water

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent and water).

-

Prepare a series of solutions with a constant concentration of 3,4-DNP in buffer solutions of different, known pH values.

-

Determine the wavelength of maximum absorbance (λmax) for the acidic (protonated) and basic (deprotonated) forms of 3,4-DNP. This is done by measuring the absorbance spectra of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 10).

-

Measure the absorbance of each buffered solution at the λmax of the basic form.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the solution at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

-

Plotting pH versus log[(A_b - A) / (A - A_a)] will yield a straight line with the pKa at the y-intercept.[7]

Aqueous Solubility Determination (Shake-Flask Method)

This is a classical method for determining the solubility of a compound in water.

Materials:

-

This compound sample

-

Reagent grade water

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand to let undissolved solid settle.

-

Centrifuge the solution to separate the undissolved solid from the saturated aqueous phase.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.

-

The determined concentration represents the aqueous solubility of this compound at that temperature.[8]

Mandatory Visualizations

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat instead of being used for ATP production.[9][10][11]

Caption: Uncoupling of oxidative phosphorylation by 3,4-DNP.

Experimental Workflow: Synthesis of this compound

A common method for the synthesis of dinitrophenols involves the nitration of phenol. The following diagram illustrates a representative workflow for the synthesis of this compound, which would typically involve a multi-step process to control the regioselectivity of the nitration. A plausible route involves the initial sulfonation of phenol, followed by nitration and subsequent desulfonation.

Caption: A representative synthetic workflow for this compound.

References

- 1. This compound | C6H4N2O5 | CID 11348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. youtube.com [youtube.com]

- 9. Metabolism Problem Set [biology.arizona.edu]

- 10. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 11. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3,4-Dinitrophenol as a Mitochondrial Uncoupler

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dinitrophenol (DNP) is a potent mitochondrial uncoupling agent that disrupts the process of oxidative phosphorylation. Its mechanism of action centers on its ability to act as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force. This "short-circuiting" of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to a cascade of cellular effects including increased oxygen consumption, decreased ATP production, and the generation of heat. At sub-toxic concentrations, DNP has been shown to modulate key cellular signaling pathways, offering potential therapeutic avenues, while higher concentrations are cytotoxic. This guide provides a detailed technical overview of DNP's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Protonophoric Uncoupling

The primary mechanism of DNP as a mitochondrial uncoupler lies in its ability to function as a protonophore.[1] DNP is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane in both its protonated and deprotonated states.

The process can be summarized in the following steps:

-

Protonation in the Intermembrane Space: The intermembrane space has a higher concentration of protons (lower pH) due to the action of the electron transport chain. In this acidic environment, the anionic form of DNP is protonated.

-

Diffusion Across the Inner Mitochondrial Membrane: The now neutral, protonated DNP is lipophilic and can easily diffuse across the lipid bilayer of the inner mitochondrial membrane into the mitochondrial matrix.

-

Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix has a lower concentration of protons (higher pH). Upon entering the matrix, the protonated DNP releases its proton, returning to its anionic form.

-

Return to the Intermembrane Space: The anionic DNP is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, a process that may be facilitated by mitochondrial carrier proteins like the adenine (B156593) nucleotide translocase (ANT).[2]

This cyclical process effectively creates a shuttle for protons, bypassing the ATP synthase enzyme complex.[1] The energy stored in the proton gradient is therefore not used for the synthesis of ATP but is instead dissipated as heat.[1] This uncoupling of electron transport from oxidative phosphorylation leads to an increase in the rate of oxygen consumption as the electron transport chain attempts to compensate for the diminished proton gradient.[1]

Quantitative Effects of this compound

The uncoupling activity of DNP has been quantified across various experimental models. The following tables summarize key findings on its effects on oxygen consumption, ATP production, and mitochondrial membrane potential.

Table 1: Effects of this compound on Oxygen Consumption Rate (OCR)

| Cell/Tissue Type | DNP Concentration | Change in Basal OCR | Reference |

| Human Glioma (OPM-BMG) | Not Specified | ~2-fold increase | |

| Rat Skinned Gastrocnemius Fibers | Not Specified | 38% increase | [3] |

| Zebrafish Embryos (6 hpf) | Not Specified | Significant increase | [4] |

| L6 Muscle Cells | 5 µM | Increased respiration rate | [5] |

Table 2: Effects of this compound on Cellular ATP Levels

| Cell/Tissue Type | DNP Concentration | Incubation Time | Change in ATP Levels | Reference |

| Zebrafish Embryos (48 hpf) | Not Specified | 48 hours | Significant decrease | [4] |

| L6 Woody Myoblasts | 50 µM | 24 hours | Decreased in the presence of ADP | [6] |

| Cultured Cells | 0.1 mM | 15 min | Decrease, recovered after removal | [3] |

| Cultured Cells | 5 mM | 15 min | Decrease, did not recover after removal | [3] |

Table 3: Effects of this compound on Mitochondrial Membrane Potential (MMP)

| Cell/Tissue Type | DNP Concentration | Effect on MMP | Reference |

| Rat Liver Mitochondria | 10-50 µM | Concentration-dependent decrease | [2] |

| Cerebral Cortical Neurons | Not Specified | Reduction in MMP | [7] |

Key Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption Using High-Resolution Respirometry (Oroboros O2k)

This protocol describes the measurement of oxygen consumption in isolated mitochondria treated with DNP.

Materials:

-

Oroboros O2k-Oxygraph

-

Isolated mitochondria

-

Respiration medium (e.g., MiR05)

-

Substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate)

-

ADP

-

This compound (DNP) stock solution

Procedure:

-

Instrument Calibration: Calibrate the Oroboros O2k polarographic oxygen sensors according to the manufacturer's instructions to ensure accurate measurements.[8]

-

Chamber Preparation: Add 2 mL of respiration medium to the O2k chambers. Allow the system to stabilize to achieve a stable oxygen signal.

-

Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 200 µg of protein) to each chamber.

-

State 2 Respiration (LEAK): Add substrates for Complex I (e.g., 5 mM pyruvate, 5 mM malate, and 10 mM glutamate) to measure the basal rate of oxygen consumption in the absence of ADP.[9]

-

State 3 Respiration (OXPHOS): Add a saturating concentration of ADP (e.g., 1 mM) to stimulate ATP synthesis and measure the coupled respiration rate.[9]

-

State 4o Respiration: After the phosphorylation of ADP is complete, the respiration rate will decrease. To induce State 4o, add an inhibitor of ATP synthase, such as oligomycin (e.g., 2 µg/mL).[9]

-

Uncoupled Respiration: Titrate DNP into the chambers in a stepwise manner to determine the concentration that elicits the maximal uncoupled respiration rate. This represents the maximum capacity of the electron transport chain.

-

Data Analysis: The oxygen consumption rates are calculated from the negative slope of the oxygen concentration trace over time, normalized to the amount of mitochondrial protein.

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1 Dye

This protocol outlines the use of the fluorescent dye JC-1 to assess changes in MMP in cultured cells treated with DNP.

Materials:

-

Cultured cells

-

JC-1 staining solution

-

Phosphate-buffered saline (PBS)

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (as a positive control for depolarization)

-

This compound (DNP)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Seed cells in a suitable culture vessel (e.g., 96-well plate or culture slides) and allow them to adhere.

-

DNP Treatment: Treat the cells with various concentrations of DNP for the desired duration. Include untreated control wells and positive control wells treated with a known uncoupler like CCCP (e.g., 50 µM).

-

JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the culture medium from the cells and wash with warm PBS. Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

-

Washing: After incubation, remove the staining solution and wash the cells with PBS.

-

Fluorescence Measurement:

-

Fluorescence Microscopy: In healthy, non-apoptotic cells with a high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with a low MMP, JC-1 remains as monomers and emits green fluorescence (~530 nm). Capture images using appropriate filter sets.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells will show a high red fluorescence signal, while cells with depolarized mitochondria will exhibit a shift to green fluorescence. The ratio of red to green fluorescence intensity is used as a quantitative measure of MMP.

-

Measurement of Cellular ATP Levels using a Bioluminescence Assay

This protocol describes the quantification of intracellular ATP in cells treated with DNP.

Materials:

-

Cultured cells in a 96-well plate

-

ATP releasing agent (detergent-based)

-

ATP assay solution (containing luciferase and D-luciferin)

-

ATP standard solution

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with different concentrations of DNP for the desired time.

-

Cell Lysis: Add an ATP releasing agent to each well to lyse the cells and release intracellular ATP.[10]

-

Bioluminescent Reaction: Add the ATP assay solution containing luciferase and D-luciferin to each well. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.[10]

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[10]

-

ATP Quantification: Create a standard curve using a known concentration of ATP standard. Use the standard curve to determine the ATP concentration in the experimental samples. The results are typically normalized to the cell number or total protein content.

Signaling Pathways Modulated by this compound

Mild mitochondrial uncoupling by DNP has been shown to activate several cellular signaling pathways, often as an adaptive response to the altered energetic state.

mTOR Signaling Pathway

DNP treatment has been demonstrated to suppress the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][11] This is a crucial pathway that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and autophagy. The suppression of mTOR by DNP is thought to be mediated, at least in part, by the upregulation of Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTOR.[7]

Caption: DNP-induced mTOR signaling suppression.

CREB Signaling Pathway

DNP has been shown to upregulate the cAMP response element-binding protein (CREB) signaling pathway.[7][11] CREB is a transcription factor that plays a critical role in synaptic plasticity, learning, and memory, as well as in adaptive responses to cellular stress. The activation of CREB by DNP is linked to an increase in intracellular calcium levels, which can activate calcium/calmodulin-dependent protein kinases (CaMKs) that in turn phosphorylate and activate CREB.[7]

Caption: DNP-mediated activation of the CREB pathway.

Experimental Workflow for Investigating DNP's Effects

A logical workflow for characterizing the effects of a potential mitochondrial uncoupler like DNP would involve a series of integrated experiments.

Caption: A typical experimental workflow for studying DNP.

Conclusion

This compound serves as a classic example of a mitochondrial uncoupler, with a well-defined mechanism of action centered on the dissipation of the proton motive force. Its effects on cellular bioenergetics are profound, leading to increased respiration and decreased ATP synthesis. Furthermore, the cellular response to DNP-induced metabolic stress involves the modulation of critical signaling pathways such as mTOR and CREB, highlighting the intricate interplay between mitochondrial function and cellular regulation. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the multifaceted effects of DNP and other mitochondrial uncouplers in various physiological and pathological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3,4-Dinitrophenol in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dinitrophenol (3,4-DNP), and its more extensively studied isomer 2,4-Dinitrophenol (B41442) (2,4-DNP), are potent metabolic modulators known for their ability to uncouple oxidative phosphorylation. This guide provides a comprehensive technical overview of the biological activity of dinitrophenols in cellular models, focusing on their core mechanism of action, impact on cellular bioenergetics and signaling, and the experimental protocols used for their evaluation. While much of the detailed research has been conducted on 2,4-DNP, the fundamental principles of mitochondrial uncoupling are applicable to 3,4-DNP.

Core Mechanism of Action: Mitochondrial Uncoupling

Dinitrophenols act as protonophores, which are lipid-soluble weak acids that shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[1][2] This process dissipates the proton motive force that is essential for the synthesis of ATP.[2][3] The energy that would have been used for ATP production is instead released as heat, leading to an increase in the basal metabolic rate.[1][4] Consequently, cells increase their rate of substrate metabolism and oxygen consumption in an attempt to compensate for the reduced efficiency of ATP synthesis.[1]

Effects on Cellular Bioenergetics and Metabolism

The primary consequence of DNP-induced mitochondrial uncoupling is a profound shift in cellular energy metabolism.

-

Decreased ATP Production: By disrupting the proton gradient, DNP directly inhibits the synthesis of ATP via oxidative phosphorylation.[1][5] This can lead to a significant drop in total cellular ATP levels, particularly at higher concentrations of DNP.[6]

-

Increased Oxygen Consumption: To compensate for the inefficient ATP production, the electron transport chain activity increases, resulting in a higher rate of oxygen consumption.[1][7]

-

Enhanced Glycolysis: With oxidative phosphorylation impaired, cells often upregulate glycolysis to generate ATP through substrate-level phosphorylation.[7][8] This is evidenced by increased glucose uptake and lactate (B86563) production in DNP-treated cells.[7][9]

Quantitative Effects of DNP on Cellular Models

The following tables summarize quantitative data from various studies on the effects of DNP in different cellular models.

| Cell Line | Compound | Concentration | Effect | Reference |

| L6 Muscle Cells | 2,4-DNP | 0.1 mM | Decrease in total cellular ATP after 15 and 30 min incubation | [6] |

| L6 Muscle Cells | 2,4-DNP | 5 mM | Significant decrease in total cellular ATP, with no recovery after removal | [6] |

| L6 Myoblasts | 2,4-DNP | 50 µM | Decreased ATP production in the presence of 100 µM ADP | [5] |

| Human Glioma (BMG-1) Cells | 2,4-DNP | Not specified | Increased glycolysis and lactate production | [9][10] |

| OXPHOS-modified (OPM-BMG) Glioma Cells | 2,4-DNP | Not specified | ATP level of 0.019 ± 0.0009 pmol/cell (compared to 0.014 ± 0.0003 pmol/cell in parental BMG-1) | [9] |

| Rat Adult Cardiomyocytes | 2,4-DNP | 0.1 mM | 2.3-fold increase in glucose uptake | [11] |

Table 1: Effects of DNP on Cellular ATP Levels and Glucose Metabolism

| Cell Model | Compound | Concentration | Effect on Oxygen Consumption Rate (OCR) | Reference |

| Zebrafish Embryos | 2,4-DNP | Low dose | Increased basal cellular respiration from 29.2 to 44.0 pmol O₂/min | [7] |

| Human Glioma (BMG-1) Cells | 2,4-DNP | Not specified | Basal OCR of 0.096 ± 0.006 µs/min/µg protein | [9] |

| OXPHOS-modified (OPM-BMG) Glioma Cells | 2,4-DNP | Not specified | Basal OCR of 0.17 ± 0.004 µs/min/µg protein (nearly two-fold higher than parental) | [9] |

| Isolated Mitochondria | MitoDNP | 50-100 µM | Negligible effect on respiration rate | [12] |

| Isolated Mitochondria | 2,4-DNP | ~5 µM | Increased respiration rate | [12] |

Table 2: Effects of DNP on Mitochondrial Respiration

| Cell Line | Compound | IC50 Value | Effect | Reference |

| Lung Cancer Cells | 2,4-DNP | ~200 µM | Induction of apoptosis | [13] |

| LNCaP Prostate Cancer Cells | 2,4-DNP + Epirubicin/Doxorubicin | Not specified | Synergistic cytotoxic effect | [14][15] |

Table 3: Cytotoxicity of DNP in Cancer Cell Lines

Cellular Stress Responses and Signaling Pathways

DNP treatment triggers a range of cellular stress responses and modulates several key signaling pathways.

-

Oxidative Stress: DNP can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress.[13][14] This can result in damage to cellular components, including DNA.[14] However, some studies suggest that mild uncoupling can actually reduce ROS production.[16]

-

Apoptosis and Necrosis: At higher concentrations, DNP can induce programmed cell death (apoptosis) or necrosis.[13][17][18][19] The mode of cell death is often dependent on the intensity and duration of the DNP insult.[17]

-

AMPK/p38 MAPK Pathway: The decrease in cellular ATP levels activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[11][20] Activation of AMPK can, in turn, activate the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which is involved in the cellular response to stress.[11][21][22]

-

mTOR and Insulin/PI3K/Akt Signaling: DNP has been shown to suppress the mTOR and insulin-PI3K-Akt signaling pathways.[23] This is consistent with its effects on cellular energy status, as these pathways are typically active under conditions of energy abundance.

-

CREB Signaling: DNP can upregulate the cAMP-response element-binding protein (CREB) signaling pathway, which is involved in synaptic plasticity and adaptive cellular stress responses.[16][23]

-

HIF-1α Expression: DNP has been shown to increase the expression of hypoxia-inducible factor 1-alpha (HIF-1α) mRNA.[7][24] HIF-1α is a key regulator of the cellular response to low oxygen and is involved in the upregulation of glycolysis.[7]

Experimental Protocols

Assessment of Cell Viability and Cytotoxicity

a) MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

-

Compound Treatment: Treat cells with a range of concentrations of 3,4-DNP for a specified duration (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value can be determined by plotting viability against compound concentration.

b) LDH Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Collection of Supernatant: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) after a specified incubation time.[25]

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).

Measurement of Mitochondrial Respiration

Seahorse XF Analyzer

This instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a comprehensive profile of cellular metabolism.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Assay Preparation: The day of the assay, replace the culture medium with a specialized assay medium and incubate the cells in a non-CO₂ incubator.

-

Mito Stress Test: A typical experiment involves the sequential injection of mitochondrial inhibitors to assess different parameters of mitochondrial function:

-

Oligomycin: Inhibits ATP synthase, revealing the proportion of OCR linked to ATP production.

-

FCCP (or DNP itself): A potent uncoupler that collapses the proton gradient and induces maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse XF software calculates key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Analysis of Signaling Pathways

Immunoblotting (Western Blot)

This technique is used to detect and quantify specific proteins in a cell lysate, including their phosphorylation status, which is indicative of signaling pathway activation.

-

Cell Lysis: After treatment with 3,4-DNP, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their post-translational modifications.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AMPK, total AMPK, phospho-Akt).

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: DNP-induced signaling cascade.

Caption: General experimental workflow.

Conclusion

This compound and its isomers are powerful tools for studying cellular metabolism and bioenergetics. Their ability to uncouple mitochondrial respiration leads to a complex array of cellular responses, including altered energy metabolism, induction of stress signaling pathways, and ultimately, cytotoxicity at higher concentrations. A thorough understanding of these mechanisms, supported by robust experimental evaluation using the protocols outlined in this guide, is essential for researchers and drug development professionals exploring the therapeutic or toxicological implications of these compounds. The provided data and methodologies offer a solid foundation for designing and interpreting studies on the biological activity of 3,4-DNP in various cellular contexts.

References

- 1. scbt.com [scbt.com]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid stimulation of glucose transport by mitochondrial uncoupling depends in part on cytosolic Ca2+ and cPKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis and necrosis: two distinct events induced, respectively, by mild and intense insults with N-methyl-D-aspartate or nitric oxide/superoxide in cortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased apoptosis, tumor necrosis factor-α, and DNA damage attenuated by 3',4'-dihydroxyflavonol in rats with brain İschemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Increased apoptosis, tumor necrosis factor-α, and DNA damage attenuated by 3',4'-dihydroxyflavonol in rats with brain İschemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. researchgate.net [researchgate.net]

- 22. Ketone bodies alter dinitrophenol-induced glucose uptake through AMPK inhibition and oxidative stress generation in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effect of the oxidative phosphorylation uncoupler 2,4-dinitrophenol on hypoxia-inducible factor-regulated gene expression in bovine blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of 3,4-Dinitrophenol: pKa and Dissociation Constant

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) and the dissociation constant (Ka) of 3,4-Dinitrophenol. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the physicochemical properties of this compound. This document outlines the fundamental principles of its dissociation in aqueous solutions, presents relevant quantitative data, and details the experimental methodologies used for their determination.

Quantitative Data: pKa and Dissociation Constant (Ka)

The acidity of this compound is a critical parameter influencing its behavior in biological and chemical systems. The pKa is the negative logarithm of the acid dissociation constant (Ka), and it indicates the extent of ionization in a solution at a specific pH. The reported pKa values for this compound at 25°C are 5.35 and 5.42.[1][2] The corresponding dissociation constants (Ka) have been calculated from these pKa values.

| Parameter | Value 1 | Value 2 | Temperature (°C) |

| pKa | 5.35[1][2] | 5.42[1][2] | 25 |

| Ka | 4.47 x 10⁻⁶ | 3.80 x 10⁻⁶ | 25 |

Dissociation of this compound

This compound is a weak acid that partially dissociates in water to yield a proton (H⁺) and its conjugate base, the 3,4-dinitrophenolate anion. The equilibrium of this reaction is fundamental to understanding its chemical and biological activity.

Caption: Dissociation equilibrium of this compound in an aqueous solution.

Experimental Protocols for pKa Determination

The determination of the pKa of this compound can be accurately achieved through several experimental techniques. The two most common methods, spectrophotometry and potentiometric titration, are detailed below.

This method leverages the difference in the ultraviolet-visible (UV-Vis) absorption spectra of the protonated (acidic) and deprotonated (basic) forms of this compound.

Principle: The unionized and ionized forms of this compound exhibit distinct wavelengths of maximum absorbance (λmax). By measuring the absorbance of solutions at various pH values, the ratio of the two species can be determined, and subsequently, the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

-

Preparation of Stock Solutions:

-

Determination of λmax:

-

Prepare two solutions of this compound: one at a very low pH (e.g., pH 2) to ensure it is fully protonated, and another at a very high pH (e.g., pH 11) to ensure it is fully deprotonated.

-

Scan the UV-Vis spectrum for each solution to determine the λmax for both the protonated and deprotonated forms.

-

-

Absorbance Measurements:

-

Data Analysis:

-

Plot the measured absorbance against the corresponding pH of the solutions.[4]

-

The resulting data will form a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) absorbance.

-

Alternatively, the data can be fitted to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the measured absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

-

References

A Technical Guide to the Spectroscopic Data of 3,4-Dinitrophenol

This guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for 3,4-Dinitrophenol. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500–3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic Hydroxyl |

| 3100–3000 | Medium | C-H Stretch | Aromatic Ring |

| 1600–1585 | Medium | C=C Stretch | Aromatic Ring |

| 1570–1490 | Strong | N-O Asymmetric Stretch | Nitro Group |

| 1500–1400 | Medium | C=C Stretch | Aromatic Ring |

| 1390–1300 | Strong | N-O Symmetric Stretch | Nitro Group |

| 1300–1000 | Strong | C-O Stretch | Phenolic Hydroxyl |

Note: The exact peak positions can vary based on the sample preparation and the physical state of the compound.

Table 2: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | d | 1H | H-5 |

| ~ 7.8 | dd | 1H | H-6 |

| ~ 7.2 | d | 1H | H-2 |

| ~ 11.0 | s (broad) | 1H | -OH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-1 (C-OH) |

| ~ 118 | C-2 |

| ~ 140 | C-3 (C-NO₂) |

| ~ 148 | C-4 (C-NO₂) |

| ~ 125 | C-5 |

| ~ 129 | C-6 |

Note: Predicted chemical shifts are estimates and the actual experimental values may differ. The solvent used for NMR analysis will also influence the chemical shifts.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

2.1 Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet or Nujol mull method.

-

KBr Pellet Method:

-

Sample Preparation: A small amount of finely ground this compound (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a very fine powder to minimize light scattering.

-

Pellet Formation: The powdered mixture is transferred to a die press. A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Nujol Mull Method:

-

Sample Preparation: A small amount of solid this compound is ground to a fine powder. A few drops of Nujol (a mineral oil) are added, and the mixture is triturated to form a smooth paste (mull).

-

Sample Mounting: The mull is spread thinly and evenly between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The assembled salt plates are placed in the spectrometer's sample holder, and the spectrum is acquired. The spectrum will show characteristic C-H absorption bands from the Nujol, which should be taken into account during analysis.

-

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain high-resolution NMR spectra, this compound must be dissolved in a deuterated solvent.

-

Sample Preparation:

-

Weighing the Sample: For ¹H NMR, 5-20 mg of this compound is typically used. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.

-

Choosing a Solvent: A suitable deuterated solvent that can completely dissolve the sample is chosen. Common choices for polar aromatic compounds include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Dissolution: The weighed sample is placed in a clean, dry vial, and approximately 0.6-0.7 mL of the deuterated solvent is added. The mixture is gently vortexed or sonicated to ensure complete dissolution.

-

Transfer to NMR Tube: The solution is carefully transferred into a clean NMR tube using a pipette. Any solid particles should be filtered out to prevent distortion of the magnetic field.

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added to provide a reference point for the chemical shifts (δ = 0 ppm).

-

-

Data Acquisition:

-

Spectrometer Setup: The NMR tube is placed in the spectrometer's probe.

-

Locking and Shimming: The spectrometer is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize its homogeneity, which ensures sharp spectral lines.

-

Acquisition Parameters: The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set for the desired nucleus (¹H or ¹³C).

-

Data Collection: The NMR experiment is run, and the free induction decay (FID) signal is collected.

-

Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. Further processing, such as phase and baseline correction, is then applied.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

A Comprehensive Technical Guide to the Thermochemical Properties of 3,4-Dinitrophenol

This in-depth technical guide provides a summary of the available thermochemical data for 3,4-Dinitrophenol, targeting researchers, scientists, and professionals in drug development. The guide details experimental methodologies for key thermochemical measurements and presents the data in a structured format for clarity and comparative analysis.

Core Thermochemical Data

This compound (C₆H₄N₂O₅) is a nitroaromatic compound with significant industrial and research applications. A thorough understanding of its thermochemical properties is crucial for safety, process optimization, and predicting its chemical behavior.

Quantitative Thermochemical Data

The experimental thermochemical data for this compound is limited in the public domain. The following table summarizes the available phase change data. For comparative purposes, data for the well-studied isomer, 2,4-Dinitrophenol, is also included where available.

| Thermochemical Property | This compound | 2,4-Dinitrophenol | Units | Reference |

| Molar Mass | 184.1064 | 184.1064 | g/mol | [1] |

| Melting Point | 134 | 112-114 | °C | [2] |

| Enthalpy of Fusion (ΔfusH) | 25.38 | Not Available | kJ/mol | |

| Entropy of Fusion (ΔfusS) | 62.35 | Not Available | J/(mol·K) | |

| Enthalpy of Sublimation (ΔsubH) | 123.5 | Not Available | kJ/mol | |

| Standard Enthalpy of Combustion (ΔcH°solid) | Not Available | -2697.2 ± 3.2 | kJ/mol | [3] |

| Standard Enthalpy of Formation (ΔfH°solid) | Not Available | -203.2 ± 3.3 | kJ/mol | [3] |

| Heat Capacity (Cp) | Not Available | Not Available | J/(mol·K) | |

| Gibbs Free Energy of Formation (ΔfG°) | Not Available | Not Available | kJ/mol |

Note: The standard enthalpy of formation for 2,4-Dinitrophenol was calculated from its enthalpy of combustion.[3] Similar experimental determination for this compound is required to obtain its standard enthalpy of formation.

Experimental Protocols

The determination of the thermochemical properties listed above relies on a set of well-established experimental techniques. The following sections detail the methodologies for these key experiments.

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.

-

Apparatus: A static bomb calorimeter with a stainless steel twin-valve combustion bomb.

-

Procedure:

-

A precisely weighed pellet of the sample (e.g., this compound) is placed in a crucible inside the combustion bomb.

-

A known length of fuse wire is connected to the sample.

-

The bomb is sealed and pressurized with pure oxygen (typically to around 3 MPa).

-

The bomb is placed in a calorimeter vessel containing a known mass of water.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature change of the water is meticulously recorded until it reaches a steady state.

-

The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion is calculated from the temperature rise, the energy equivalent of the calorimeter, and corrections for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid). The standard enthalpy of formation is then derived using Hess's law.

Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining melting points, enthalpies of fusion, and heat capacities.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (typically 1-10 mg) of this compound is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

-

-

Data Analysis:

-

Melting Point: The onset temperature of the endothermic peak in the DSC thermogram corresponds to the melting point.

-

Enthalpy of Fusion: The area under the melting peak is directly proportional to the enthalpy of fusion. The instrument is calibrated using a standard with a known enthalpy of fusion (e.g., indium).

-

Heat Capacity: By comparing the heat flow to the sample with that of a standard material (e.g., sapphire) under the same conditions, the heat capacity of the sample can be determined.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for determining the enthalpy of sublimation.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small amount of the this compound sample is placed in a tared TGA pan.

-

The pan is heated at a constant rate in an inert atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as the temperature increases.

-

-

Data Analysis: The rate of mass loss due to sublimation is measured at different temperatures. The enthalpy of sublimation can then be calculated using the Clausius-Clapeyron equation, which relates the vapor pressure (proportional to the rate of mass loss) to the temperature.

Visualizations

To better illustrate the relationships between the thermochemical properties and the experimental methods used to determine them, the following diagram is provided.

References

Quantum Chemical Insights into 3,4-Dinitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3,4-Dinitrophenol (3,4-DNP).[1][2] 3,4-DNP is a nitroaromatic compound with significant implications in various chemical and biological contexts.[2] Understanding its structural, electronic, and spectroscopic characteristics at a quantum level is crucial for predicting its reactivity, designing derivatives, and understanding its interactions with biological systems. This document outlines the theoretical framework, computational methodologies, and key findings derived from Density Functional Theory (DFT) calculations, offering valuable insights for researchers in medicinal chemistry, materials science, and toxicology.

Introduction

This compound (C₆H₄N₂O₅) is a dinitrophenol isomer with a molecular weight of 184.11 g/mol .[1] Its chemical structure, characterized by a phenol (B47542) group and two nitro groups on the benzene (B151609) ring, imparts distinct electronic and chemical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the molecular structure, vibrational spectra, and electronic properties of such molecules with a high degree of accuracy.[3][4] This guide details the computational approaches used to study 3,4-DNP and presents the calculated data in a structured format for easy interpretation and comparison with experimental findings.

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Gaussian suite of programs. A common and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[5] This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.[3]

Geometry Optimization

The first step in the computational study is the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the assignment of experimental spectral bands but also provide insights into the vibrational modes of the molecule.

Electronic Property Analysis

The electronic properties of 3,4-DNP are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[6][7] Additionally, the Molecular Electrostatic Potential (MEP) is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its electrophilic and nucleophilic sites.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

Caption: A flowchart illustrating the key steps in a typical quantum chemical calculation.

Calculated Molecular Geometry

Table 1: Selected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| C-C (ring) | 1.38 - 1.40 |

| C-H | 1.08 - 1.10 |

| C-O (phenol) | 1.35 - 1.37 |

| O-H | 0.96 - 0.98 |

| C-N | 1.46 - 1.48 |

| N-O | 1.21 - 1.23 |

Table 2: Selected Bond Angles (°) and Dihedral Angles (°)

| Angle/Dihedral | Expected Value (°) |

| C-C-C (ring) | 118 - 121 |

| C-C-H | 119 - 121 |

| C-O-H | 108 - 110 |

| C-C-N | 118 - 120 |

| O-N-O | 123 - 125 |

| C-C-N-O (dihedral) | ~0 or ~180 |

Molecular Structure of this compound

The following diagram depicts the optimized molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound with atom labels.

Vibrational Spectroscopy

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. The characteristic vibrational modes of 3,4-DNP are associated with the stretching and bending of its functional groups.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3600 | O-H stretching |

| ~3100 | C-H stretching (aromatic) |

| ~1600 | C=C stretching (aromatic) |

| ~1530 | NO₂ asymmetric stretching |

| ~1350 | NO₂ symmetric stretching |

| ~1260 | C-O stretching (phenol) |

| ~1100 | In-plane O-H bending |

| ~830 | C-N stretching |

| ~740 | Out-of-plane C-H bending |

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them provides a measure of the molecule's stability. For nitroaromatic compounds, the HOMO is typically localized on the benzene ring and the phenol group, while the LUMO is often centered on the nitro groups.

Table 4: Calculated Electronic Properties

| Property | Expected Value (eV) | Significance |

| HOMO Energy | -6.0 to -7.0 | Electron-donating ability |

| LUMO Energy | -2.0 to -3.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 | Chemical reactivity and kinetic stability |

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[6]

Molecular Electrostatic Potential (MEP)